2-[(E)-{[(4-Benzamidophenyl)formamido]imino}methyl]phenyl 2,4-dichlorobenzoate
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Overview
Description
2-[(E)-{[(4-Benzamidophenyl)formamido]imino}methyl]phenyl 2,4-dichlorobenzoate is a complex organic compound known for its potential applications in scientific research. This compound is characterized by its intricate molecular structure, which includes benzamide and dichlorobenzoate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[(4-Benzamidophenyl)formamido]imino}methyl]phenyl 2,4-dichlorobenzoate typically involves multi-step organic reactions. The process begins with the preparation of the benzamide derivative, followed by the introduction of the formamido group. The final step involves the formation of the imino linkage and the attachment of the dichlorobenzoate moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{[(4-Benzamidophenyl)formamido]imino}methyl]phenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, pressure, and solvent choice, are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives.
Scientific Research Applications
2-[(E)-{[(4-Benzamidophenyl)formamido]imino}methyl]phenyl 2,4-dichlorobenzoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(E)-{[(4-Benzamidophenyl)formamido]imino}methyl]phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Properties
Molecular Formula |
C28H19Cl2N3O4 |
---|---|
Molecular Weight |
532.4 g/mol |
IUPAC Name |
[2-[(E)-[(4-benzamidobenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C28H19Cl2N3O4/c29-21-12-15-23(24(30)16-21)28(36)37-25-9-5-4-8-20(25)17-31-33-27(35)19-10-13-22(14-11-19)32-26(34)18-6-2-1-3-7-18/h1-17H,(H,32,34)(H,33,35)/b31-17+ |
InChI Key |
JBVMERGBKDABBS-KBVAKVRCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CC=C3OC(=O)C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NN=CC3=CC=CC=C3OC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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